An In-depth Technical Guide to 2-(4-tert-Butoxyphenyl)ethan-1-ol: Chemical Structure and Analysis
An In-depth Technical Guide to 2-(4-tert-Butoxyphenyl)ethan-1-ol: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical properties of 2-(4-tert-Butoxyphenyl)ethan-1-ol. Given the limited availability of direct experimental data for this specific compound in public databases, this document combines established chemical principles with data from closely related analogs to offer a robust predictive analysis. This guide is intended to support research, synthesis, and characterization efforts in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
2-(4-tert-Butoxyphenyl)ethan-1-ol, with the chemical formula C₁₂H₁₈O₂, is a primary alcohol featuring a phenethyl scaffold. The phenyl ring is substituted at the para-position with a tert-butoxy group. This structural motif is of interest in medicinal chemistry due to the lipophilic nature of the tert-butyl group and the potential for the ether linkage and hydroxyl group to participate in hydrogen bonding, which can influence pharmacokinetic and pharmacodynamic properties.
Table 1: Physicochemical Properties of 2-(4-tert-Butoxyphenyl)ethan-1-ol
| Property | Value | Source |
| IUPAC Name | 2-[4-(tert-Butoxy)phenyl]ethanol | PubChem[1] |
| Synonyms | 2-(4-tert-Butoxyphenyl)ethan-1-ol, 4-tert-Butoxyphenethyl alcohol | PubChem[1] |
| CAS Number | 123195-72-2 | PubChem[1] |
| Molecular Formula | C₁₂H₁₈O₂ | PubChem[1] |
| Molecular Weight | 194.27 g/mol | PubChem[1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | - |
| Boiling Point | Predicted: >250 °C at 760 mmHg | - |
| Melting Point | Predicted: <30 °C | - |
| Solubility | Predicted: Soluble in methanol, ethanol, chloroform, DMSO; sparingly soluble in water | - |
Synthesis Protocol
A plausible and efficient method for the synthesis of 2-(4-tert-Butoxyphenyl)ethan-1-ol is the reduction of the corresponding ester, ethyl 4-tert-butoxyphenylacetate. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.
Experimental Protocol: Synthesis of 2-(4-tert-Butoxyphenyl)ethan-1-ol
Reaction: Reduction of Ethyl 4-tert-butoxyphenylacetate with Lithium Aluminum Hydride
Materials:
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Ethyl 4-tert-butoxyphenylacetate
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Lithium aluminum hydride (LAH)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium sulfate (Na₂SO₄) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer
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Ice bath
Procedure:
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Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with dry nitrogen or argon.
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LAH Suspension: In the reaction flask, a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether (50 mL) is prepared and cooled to 0 °C in an ice bath.
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Ester Addition: Ethyl 4-tert-butoxyphenylacetate (1 equivalent) is dissolved in anhydrous diethyl ether (50 mL) and added dropwise to the stirred LAH suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: The reaction is carefully quenched by slowly adding water (volume equivalent to the mass of LAH used), followed by the addition of 15% aqueous sodium hydroxide (volume equivalent to the mass of LAH), and finally water again (3 times the volume equivalent to the mass of LAH). This should result in a granular precipitate.
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Work-up: The resulting suspension is filtered, and the solid is washed with diethyl ether (3 x 20 mL). The combined organic filtrates are then washed with 1 M HCl (2 x 30 mL) and saturated aqueous Na₂SO₄ solution (1 x 30 mL).
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Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude 2-(4-tert-Butoxyphenyl)ethan-1-ol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Analytical Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data for 2-(4-tert-Butoxyphenyl)ethan-1-ol (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH₂CH₂OH) |
| ~6.90 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -O-t-Bu) |
| ~3.85 | t, J ≈ 6.5 Hz | 2H | -CH₂-OH |
| ~2.85 | t, J ≈ 6.5 Hz | 2H | Ar-CH₂- |
| ~1.60 | s (broad) | 1H | -OH |
| 1.32 | s | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectral Data for 2-(4-tert-Butoxyphenyl)ethan-1-ol (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | Ar-C (para to -CH₂CH₂OH) |
| ~131.0 | Ar-C (ipso to -CH₂CH₂OH) |
| ~129.5 | Ar-CH (ortho to -CH₂CH₂OH) |
| ~120.0 | Ar-CH (ortho to -O-t-Bu) |
| ~78.5 | -O-C(CH₃)₃ |
| ~63.5 | -CH₂-OH |
| ~38.0 | Ar-CH₂- |
| ~29.0 | -C(CH₃)₃ |
Table 4: Predicted Key IR Absorption Bands for 2-(4-tert-Butoxyphenyl)ethan-1-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3050-3000 | Medium | C-H stretch (aromatic) |
| ~2960 | Strong | C-H stretch (aliphatic, -CH₃) |
| ~2870 | Strong | C-H stretch (aliphatic, -CH₂) |
| ~1610, 1510 | Medium-Strong | C=C stretch (aromatic) |
| ~1240 | Strong | C-O stretch (aryl ether) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Table 5: Predicted Mass Spectrometry Fragmentation for 2-(4-tert-Butoxyphenyl)ethan-1-ol
| m/z | Proposed Fragment |
| 194 | [M]⁺ (Molecular Ion) |
| 179 | [M - CH₃]⁺ |
| 138 | [M - C₄H₈O]⁺ (Loss of tert-butanol) |
| 121 | [C₈H₉O]⁺ (Benzylic cleavage) |
| 107 | [C₇H₇O]⁺ (Tropylium-like ion) |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) |
Mandatory Visualizations
Caption: 2D structure of 2-(4-tert-Butoxyphenyl)ethan-1-ol.
Caption: Proposed workflow for the synthesis of 2-(4-tert-Butoxyphenyl)ethan-1-ol.
Potential Applications in Drug Development
While no specific biological activities or signaling pathway modulations have been reported for 2-(4-tert-Butoxyphenyl)ethan-1-ol, its structural components are present in various biologically active molecules. The phenethyl alcohol core is a common scaffold in medicinal chemistry. The tert-butoxy group can enhance metabolic stability and lipophilicity, which may improve oral bioavailability and cell membrane permeability.
Derivatives of 4-alkoxyphenethyl alcohols could be investigated for a range of biological targets. A logical workflow for the initial biological evaluation of this compound and its derivatives would involve a series of in vitro assays.
Caption: Logical workflow for the biological evaluation of novel compounds.
Conclusion
This technical guide provides a detailed overview of the chemical structure, a plausible synthesis, and predicted analytical data for 2-(4-tert-Butoxyphenyl)ethan-1-ol. While direct experimental data is currently limited, the information presented herein, based on sound chemical principles and data from analogous compounds, serves as a valuable resource for researchers and professionals in drug development. Further experimental validation of the predicted data is encouraged to fully characterize this compound and explore its potential as a building block in medicinal chemistry.
